molecular formula C7H15ClO2S B2418359 Heptane-1-sulfonyl Chloride CAS No. 927-92-4

Heptane-1-sulfonyl Chloride

Cat. No.: B2418359
CAS No.: 927-92-4
M. Wt: 198.71
InChI Key: HXIUMEKDVYLMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane-1-sulfonyl chloride is an organic compound that is widely used in a variety of industries. It is a colorless, oily liquid that is soluble in many organic solvents. The molecular formula of this compound is C7H15ClO2S .


Synthesis Analysis

Sulfonyl chlorides, including this compound, are typically prepared from sulfonyl chlorides and alcohols . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo degradation and form products of its plasma-chemical transformation by microwave discharge treatment . Chemical reactions resulting in reactive species, namely free radicals that form lower hydrocarbons and polyaromatic structures are presented .

Scientific Research Applications

1. Synthesis of Diverse Organic Compounds

Research demonstrates the use of heptane-1-sulfonyl chloride in the synthesis of various organic compounds. For instance, d-2-Oxo-7,7-dimethyl-1-vinylbicyclo[2.2.1]heptane is synthesized using a similar sulfonyl chloride compound, which suggests potential applications of this compound in similar syntheses (Fischer & Opitz, 2003).

2. Application in Hydrocarbon Separation

Sulfonyl chloride derivatives, like this compound, have applications in the separation of hydrocarbons. A study using different sulfonating agents, including similar sulfonyl chlorides, for modifying polystyrene beads shows effectiveness in separating aromatic from aliphatic hydrocarbons (Yu et al., 2014).

3. Ionic Liquids for Aromatic/Aliphatic Hydrocarbon Separation

This compound could potentially be used in the development of ionic liquids for the separation of aromatic and aliphatic hydrocarbons. Similar sulfonyl chloride derivatives have been examined for their efficiency in such separations, indicating a potential application for this compound (Arce et al., 2008).

4. Synthesis of Polystyrene Beads for Chemical Separation

This compound could be used in synthesizing modified polystyrene beads, which are effective in separating aromatic/aliphatic hydrocarbon mixtures. This is supported by research showing successful modification of cross-linked polystyrene beads using sulfonyl groups for this purpose (Yu et al., 2014).

5. Development of Functional Monomers

Another application is in the development of functional monomers. Research involving the synthesis of a monomer using similar sulfonyl chlorides demonstrates the potential of this compound in this area (Cha, 2014).

6. Chemical Reactions and Adduct Formation

This compound may be involved in various chemical reactions leading to the formation of adducts. Studies have shown the reactivity of similar sulfonyl chlorides in forming adducts with other compounds, suggesting possible applications for this compound (Kostryukov & Masterova, 2020).

Mechanism of Action

Target of Action

Heptane-1-sulfonyl Chloride (HSCl) is an organic compound that is widely used in various industries. The primary targets of HSCl are organic compounds, particularly those containing nucleophilic functional groups . It acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of HSCl involves the formation of a sulfonyl group (SO2Cl) on the target molecule . This is achieved through an electrophilic aromatic substitution reaction, where HSCl acts as the electrophile . The sulfonyl group can then react with a nucleophile, such as ammonia, to form a sulfonamide .

Biochemical Pathways

The biochemical pathways affected by HSCl are primarily related to the synthesis of sulfonamides . Sulfonamides are a class of compounds that have a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The introduction of a sulfonyl group by HSCl can therefore lead to the formation of these biologically active compounds .

Result of Action

The result of HSCl’s action is the formation of sulfonamides, which can have various molecular and cellular effects depending on their specific structure . For example, some sulfonamides can inhibit the growth of bacteria by blocking the synthesis of folic acid, a necessary component for bacterial growth .

Action Environment

The action of HSCl can be influenced by various environmental factors. For instance, the reaction of HSCl with nucleophiles can be affected by the presence of light, with different products being formed under different light conditions . Additionally, the pH and temperature of the reaction environment can also influence the reaction rate and product distribution .

Safety and Hazards

Heptane-1-sulfonyl Chloride is classified as a flammable liquid (Category 2), skin irritant (Category 2), and specific target organ toxicity - single exposure (Category 3), Central nervous system, H336 . It also poses an aspiration hazard (Category 1), H304 . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Sulfone derivatives, including Heptane-1-sulfonyl Chloride, are emerging as a new class of substrates enabling catalytic C–C and C–X bond construction . New facets of sulfone reactivity are being explored to further expand the flexibility of C–S bonds, with an emphasis on key mechanistic features . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Biochemical Analysis

Biochemical Properties

Heptane-1-sulfonyl chloride, like other sulfonyl chlorides, is produced by free-radical reactions of chlorine, sulfur dioxide, and hydrocarbons . In the context of biochemical reactions, sulfonyl chlorides are known to interact with various enzymes, proteins, and other biomolecules . For instance, sulfonamides, which contain a similar functional group, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

Cellular Effects

While specific cellular effects of this compound are not well-documented, it’s worth noting that sulfonyl chlorides, in general, are known to interact with various cellular components. For instance, sulfonamides, which contain a similar functional group, can interact with enzymes like carbonic anhydrase and dihydropteroate synthetase, influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Sulfonyl chlorides are known to participate in free-radical reactions . They can react with a variety of nucleophiles, leading to the formation of sulfonates . This reaction is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs) .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

This compound, like other sulfonyl chlorides, is likely to be involved in sulfonation, an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds . The universal sulfonate donor for these reactions is 3′-phosphoadenosine 5′-phosphosulfate (PAPS), and the transfer of sulfonate to a hydroxyl or amino group is catalyzed by sulfotransferases (SULTs) .

Transport and Distribution

Subcellular Localization

. For instance, targeting signals or post-translational modifications can direct a compound to specific compartments or organelles .

Properties

IUPAC Name

heptane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIUMEKDVYLMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-92-4
Record name 1-Heptanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To phosphorous pentachloride (3.3 g, 16 mmol) was added solid heptanesulfonic acid, sodium salt monohydrate (1.75 g, 8 mmol) and the mixture was left to stir overnight under nitrogen. Phosphorous oxychloride was removed by distillation at 150° C. for 3 h. The residue was distilled under reduced pressure (ca. 5 mm Hg) at 135° C. to give ca. 1 g of material which was allowed to cool to room temperature. The precipitated free acid was removed by filtration to afford the title compound as an oil (500 mg, 31%) which was used without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.